6-[(4-Bromophenoxy)methyl]-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-bromophenoxy)methyl]-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
The synthesis of 6-[(4-bromophenoxy)methyl]-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF (dimethylformamide) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-[(4-bromophenoxy)methyl]-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(4-bromophenoxy)methyl]-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various biologically active molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.
Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, including as enzyme inhibitors and antiviral agents.
Mechanism of Action
The mechanism of action of 6-[(4-bromophenoxy)methyl]-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. It can also interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar compounds to 6-[(4-bromophenoxy)methyl]-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles, such as:
- 6-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-[(4-bromophenoxy)methyl]-3-(4-morpholinylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
These compounds share similar core structures but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The uniqueness of 6-[(4-bromophenoxy)methyl]-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which confer distinct biological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C20H19BrN4OS |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
6-[(4-bromophenoxy)methyl]-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H19BrN4OS/c1-20(2,3)14-6-4-13(5-7-14)18-22-23-19-25(18)24-17(27-19)12-26-16-10-8-15(21)9-11-16/h4-11H,12H2,1-3H3 |
InChI Key |
IDOWGESCAIEWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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